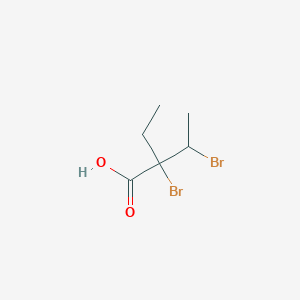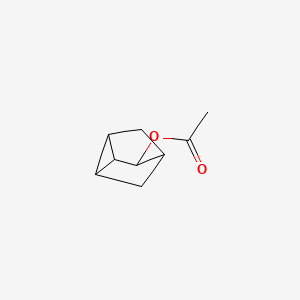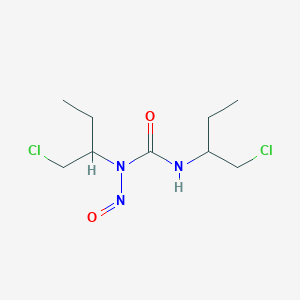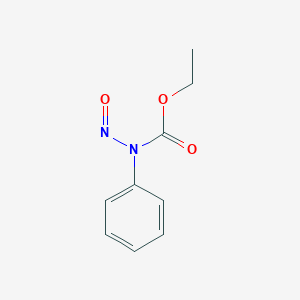
Ethyl nitroso(phenyl)carbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl nitroso(phenyl)carbamate is an organic compound that belongs to the class of carbamates. Carbamates are esters of carbamic acid and are widely used in various fields, including agriculture, medicine, and chemical synthesis. This compound is particularly notable for its unique chemical structure, which includes a nitroso group attached to a phenyl ring, making it a subject of interest in scientific research.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of ethyl nitroso(phenyl)carbamate typically involves the reaction of ethyl carbamate with nitrosating agents. One common method is the reaction of ethyl carbamate with nitrous acid, which can be generated in situ from sodium nitrite and a mineral acid like hydrochloric acid. The reaction is usually carried out at low temperatures to prevent decomposition of the nitroso compound.
Industrial Production Methods: Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated systems and reactors can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions: Ethyl nitroso(phenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to a nitro group under strong oxidizing conditions.
Reduction: The nitroso group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The phenyl ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions:
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Nitric acid for nitration, bromine for bromination.
Major Products Formed:
Oxidation: Ethyl nitro(phenyl)carbamate.
Reduction: Ethyl amino(phenyl)carbamate.
Substitution: this compound derivatives with various substituents on the phenyl ring.
Applications De Recherche Scientifique
Ethyl nitroso(phenyl)carbamate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of nitroso compounds and as a precursor for other functionalized carbamates.
Biology: Studied for its potential biological activity, including its effects on enzymes and cellular processes.
Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can release active compounds under specific conditions.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals and pharmaceuticals.
Mécanisme D'action
The mechanism of action of ethyl nitroso(phenyl)carbamate involves its interaction with various molecular targets. The nitroso group is highly reactive and can form covalent bonds with nucleophilic sites on proteins and other biomolecules. This reactivity can lead to the inhibition of enzyme activity or the modification of protein function. The phenyl ring can also participate in π-π interactions with aromatic residues in proteins, further influencing the compound’s biological activity.
Comparaison Avec Des Composés Similaires
Ethyl carbamate: Lacks the nitroso group and has different reactivity and applications.
Phenyl carbamate: Similar structure but without the nitroso group, leading to different chemical and biological properties.
Nitroso(phenyl)carbamate: Similar but without the ethyl group, affecting its solubility and reactivity.
Uniqueness: Ethyl nitroso(phenyl)carbamate is unique due to the presence of both the ethyl and nitroso groups, which confer distinct chemical reactivity and biological activity. The combination of these functional groups allows for versatile applications in various fields, making it a valuable compound for research and industrial use.
Propriétés
Numéro CAS |
6936-51-2 |
|---|---|
Formule moléculaire |
C9H10N2O3 |
Poids moléculaire |
194.19 g/mol |
Nom IUPAC |
ethyl N-nitroso-N-phenylcarbamate |
InChI |
InChI=1S/C9H10N2O3/c1-2-14-9(12)11(10-13)8-6-4-3-5-7-8/h3-7H,2H2,1H3 |
Clé InChI |
SOCICUCJTHKVFE-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)N(C1=CC=CC=C1)N=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


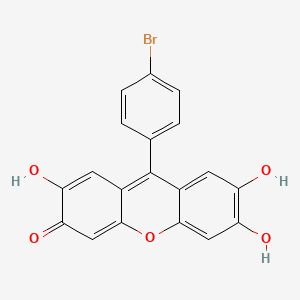
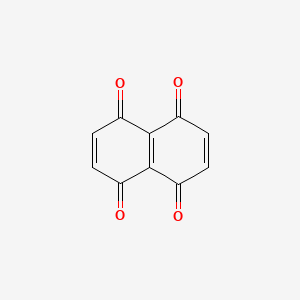
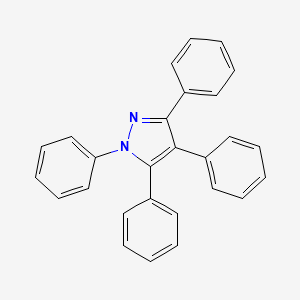
![Spiro[2.2]pentane, methylene-](/img/structure/B14721125.png)


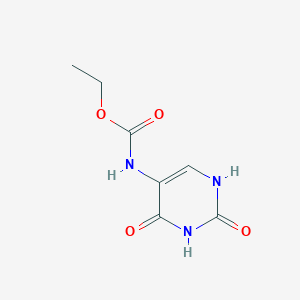
![2-[4-(Propan-2-yl)phenyl]-1,3-benzoxazole](/img/structure/B14721142.png)
![3-chloro-N-[(3-chlorophenyl)diazenyl]aniline](/img/structure/B14721167.png)
![4-chloro-N-[(4-chlorophenyl)methyl]aniline](/img/structure/B14721175.png)
